4,5-Dimethylisoxazol-3-amine
Overview
Description
4,5-Dimethylisoxazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- 4,5-Dimethylisoxazol-3-amine can be synthesized from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid, providing an operationally simple method for producing this compound (Tellew, Leith, & Mathur, 2007).
- It is involved in the synthesis of novel 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones, demonstrating its utility in creating complex organic structures (Rajanarendar, Reddy, & Srinivas, 2008).
Applications in Organic Chemistry
- 3,5-Dimethylisoxazole, closely related to this compound, has been alkylated to yield isoxazoles with various alkyl groups, indicating its potential in organic synthesis (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
- 3,5-Dimethyl-4-iodoisoxazole, a derivative, undergoes palladium-catalyzed coupling forming 4-aryl-3,5-dimethylisoxazoles, which can be transformed into 3-aryl-2,4-pentanediones (Labadie, 1994).
Pharmaceutical Research
- Compounds synthesized using this compound, like 3(5)-substituted 1,2,4-triazol-5(3)-amines, have shown potential as antimicrobial agents, indicating its relevance in pharmaceutical research (Beyzaei, Khosravi, Aryan, & Ghasemi, 2019).
Material Science and Analytical Chemistry
- The compound anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, derived from this compound, has been synthesized and analyzed, indicating applications in material science and analytical chemistry (Asiri & Khan, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-4,5-Dimethylisoxazole, also known as 4,5-Dimethylisoxazol-3-amine, is an isoxazole derivative . It has been used in the preparation of a variety of biologically active compounds such as selective ETA receptor antagonists . The ETA receptor is a G protein-coupled receptor that is known to mediate vasoconstriction .
Mode of Action
It is known that it acts as an antagonist at the eta receptor . This means it binds to the receptor and blocks its activation, preventing the vasoconstrictive effects mediated by this receptor .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4,5-Dimethylisoxazole are likely related to its antagonistic action on the ETA receptor . By blocking the activation of this receptor, it can disrupt the signaling pathways that lead to vasoconstriction .
Pharmacokinetics
Its chemical properties such as its melting point (115-117 °c), boiling point (2500±350 °C), and density (1118±006 g/cm3) have been reported .
Result of Action
The molecular and cellular effects of 3-Amino-4,5-Dimethylisoxazole’s action are likely related to its ability to block the activation of the ETA receptor . This can result in a reduction in vasoconstriction, potentially leading to a decrease in blood pressure .
Action Environment
The action of 3-Amino-4,5-Dimethylisoxazole can be influenced by various environmental factors. For example, the compound’s stability may be affected by light and temperature, as it is recommended to be stored in a dark place at room temperature . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances that can also bind to the ETA receptor .
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as an acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains . This suggests that 3-Amino-4,5-Dimethylisoxazole may interact with enzymes, proteins, and other biomolecules involved in histone modification and gene regulation.
Cellular Effects
Given its ability to displace acetylated histone-mimicking peptides from bromodomains , it is plausible that this compound could influence cell function by altering gene expression and cellular metabolism.
Molecular Mechanism
It is known that this compound can act as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This suggests that 3-Amino-4,5-Dimethylisoxazole may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 115-117 °C and a predicted boiling point of 250.0±35.0 °C . This information could be relevant for understanding the stability and degradation of this compound over time in in vitro or in vivo studies.
Transport and Distribution
Given its ability to bind to biomolecules such as bromodomains , it is plausible that this compound could be transported and distributed within cells and tissues via interactions with transporters or binding proteins.
Subcellular Localization
Given its ability to bind to biomolecules such as bromodomains , it is plausible that this compound could be localized to specific compartments or organelles within the cell.
Properties
IUPAC Name |
4,5-dimethyl-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPANVNSDJSUFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161207 | |
Record name | 4,5-Dimethylisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13999-39-8 | |
Record name | 4,5-Dimethyl-3-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13999-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylisoxazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013999398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethylisoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylisoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method described in the paper for producing 3-Amino-4,5-dimethylisoxazole?
A1: The paper outlines a practical method for synthesizing 3-Amino-4,5-dimethylisoxazole from readily available starting materials: technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid. [] The significance lies in two key aspects:
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